molecular formula C23H20N2O5S2 B2391077 (Z)-methyl 4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate CAS No. 894676-06-3

(Z)-methyl 4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate

Cat. No. B2391077
CAS RN: 894676-06-3
M. Wt: 468.54
InChI Key: UTQWVDWMJCROMO-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate is a useful research compound. Its molecular formula is C23H20N2O5S2 and its molecular weight is 468.54. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Heterocyclic Systems

Research demonstrates the utilization of similar compounds in the synthesis of heterocyclic systems, revealing their importance in creating diverse bioactive molecules. For instance, studies have shown the use of certain precursors in preparing fused pyrimidinones and other heterocyclic compounds, highlighting their role in medicinal chemistry for developing potential therapeutic agents (R. Toplak, J. Svete, S. Grdadolnik, B. Stanovnik, 1999).

Photodynamic Therapy

Compounds with structural similarities have been investigated for their photophysical and photochemical properties, with a focus on their application in photodynamic therapy for cancer treatment. This includes the synthesis and characterization of new zinc phthalocyanine derivatives, demonstrating significant potential as Type II photosensitizers due to their high singlet oxygen quantum yield (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Antioxidant and Anti-inflammatory Activities

Various derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. This research is crucial for developing new therapeutic agents that can manage oxidative stress and inflammation, which are common pathways involved in numerous diseases (Zaklina Smelcerovic, A. Veljković, G. Kocic, et al., 2015).

Anticancer Activity

The synthesis of novel 2-substituted benzimidazole derivatives and their evaluation for anticancer activity against various cancer cell lines underscore the potential of these compounds in oncology. Such studies provide a foundation for future drug development efforts aimed at combating cancer with new molecular entities (Hanan M Refaat, 2010).

properties

IUPAC Name

methyl 4-[[(Z)-[1-[(4-methylphenyl)methyl]-2,2,4-trioxothieno[3,2-c]thiazin-3-ylidene]methyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S2/c1-15-3-5-16(6-4-15)14-25-19-11-12-31-22(19)21(26)20(32(25,28)29)13-24-18-9-7-17(8-10-18)23(27)30-2/h3-13,24H,14H2,1-2H3/b20-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQWVDWMJCROMO-MOSHPQCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC=C(C=C4)C(=O)OC)S2(=O)=O)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC=C(C=C4)C(=O)OC)/S2(=O)=O)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate

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